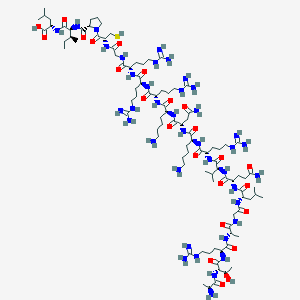
Onilcamotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Onilcamotide is a cancer vaccine composed of an immunogenic peptide derived from the Ras homolog family member C (RhoC; Rho-related GTP-binding protein RhoC) that is emulsified in the immunoadjuvant montanide ISA-51, with potential immunomodulating and antineoplastic activities. Upon subcutaneous administration, this compound may stimulate the host immune system to mount a humoral and cytotoxic T-lymphocyte (CTL) response against tumor cells expressing RhoC, which results in tumor cell lysis. RhoC, a tumor-associated antigen (TAA) that is overexpressed in a variety of tumor cell types, is associated with increased metastatic potential.
Properties
CAS No. |
1164096-85-8 |
|---|---|
Molecular Formula |
C96H177N39O24S |
Molecular Weight |
2293.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C96H177N39O24S/c1-12-50(8)72(88(155)131-64(91(158)159)42-48(4)5)133-86(153)66-30-22-40-135(66)90(157)65(46-160)121-70(140)45-118-76(143)54(25-17-35-112-92(102)103)122-79(146)58(27-19-37-114-94(106)107)125-80(147)59(28-20-38-115-95(108)109)124-78(145)55(23-13-15-33-97)126-85(152)63(43-68(101)138)130-82(149)56(24-14-16-34-98)123-81(148)60(29-21-39-116-96(110)111)128-87(154)71(49(6)7)132-83(150)61(31-32-67(100)137)127-84(151)62(41-47(2)3)120-69(139)44-117-75(142)52(10)119-77(144)57(26-18-36-113-93(104)105)129-89(156)73(53(11)136)134-74(141)51(9)99/h47-66,71-73,136,160H,12-46,97-99H2,1-11H3,(H2,100,137)(H2,101,138)(H,117,142)(H,118,143)(H,119,144)(H,120,139)(H,121,140)(H,122,146)(H,123,148)(H,124,145)(H,125,147)(H,126,152)(H,127,151)(H,128,154)(H,129,156)(H,130,149)(H,131,155)(H,132,150)(H,133,153)(H,134,141)(H,158,159)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H4,110,111,116)/t50-,51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-/m0/s1 |
InChI Key |
BSLDVUIBJUKAAR-GXARRZNISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
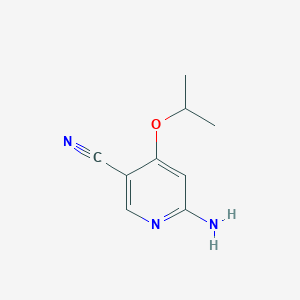
![6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B15361899.png)

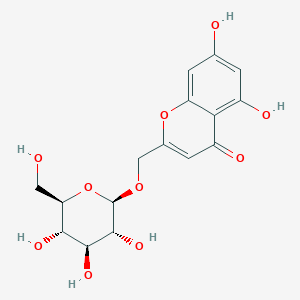
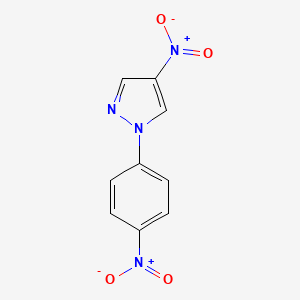
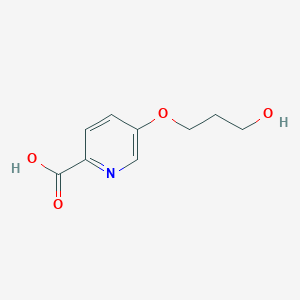
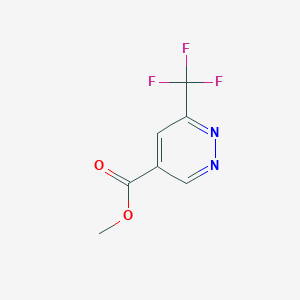
![(2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine](/img/structure/B15361946.png)
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate](/img/structure/B15361957.png)
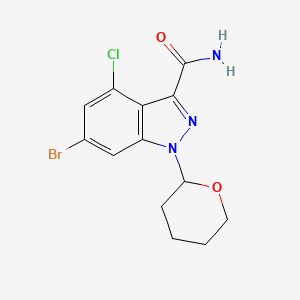
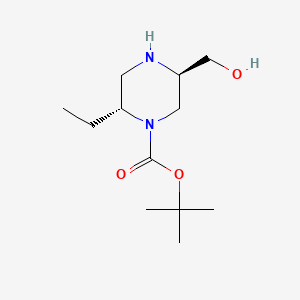
![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)
![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)
